N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Biological Activity
N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Structure and Composition
The molecular formula of this compound is C21H20ClN3O2S with a molecular weight of 476.4 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀ClN₃O₂S |
Molecular Weight | 476.4 g/mol |
CAS Number | 1261004-75-4 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, research indicates that derivatives of thienopyrimidines show varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Activity :
- A study evaluated several thienopyrimidine-sulfonamide hybrids and found that certain derivatives exhibited considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those observed for traditional antibiotics like sulfadiazine, suggesting enhanced efficacy .
- Antifungal Activity :
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for microbial survival.
- Interaction with DNA/RNA : Structural analogs have shown potential in disrupting nucleic acid synthesis in pathogens .
Structure-Activity Relationship (SAR)
The effectiveness of thienopyrimidine derivatives can be attributed to specific structural features:
- Chlorine Substitution : The presence of chlorine at the 2-position enhances lipophilicity and may improve membrane permeability.
- Thienopyrimidine Core : This core structure is essential for biological activity, facilitating interactions with target proteins.
The SAR studies indicate that modifications to the phenyl rings and the thienopyrimidine core can significantly influence the biological potency and spectrum of activity against various pathogens.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-6-3-4-9-17(13)26-21(28)20-16(10-11-29-20)24-22(26)30-12-18(27)25-19-14(2)7-5-8-15(19)23/h3-11H,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOHOHCOXHIODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.